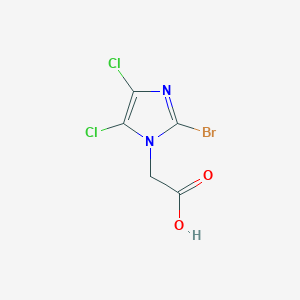![molecular formula C16H26Cl2N2 B3033916 2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride CAS No. 1262771-76-5](/img/structure/B3033916.png)
2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride
Overview
Description
2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride (BDDHC) is a cyclic organic compound composed of a fused ring system containing a spiro-fused bicyclic ring system. BDDHC is an important compound in synthetic organic chemistry, as it is used as a building block for the synthesis of other compounds. It is also used in a variety of scientific research applications, including the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis Techniques
- The microwave-assisted solid-phase synthesis of compounds like 2,9-diazaspiro[5.5]undecanes, which may include 2-Benzyl-2,8-diazaspiro[5.5]undecane dihydrochloride, has been developed using direct annulation of primary amines with resin-bound bismesylates. This method relies on an α-methyl benzyl carbamate resin linker, allowing for the cleavage of heterocycles under mildly acidic conditions without contaminating byproducts (Macleod et al., 2006).
Biological Activity and Synthesis
- 1,9-diazaspiro[5.5]undecanes, similar to this compound, are discussed for their biological activity. These compounds have potential for treating various disorders including obesity, pain, immune system, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).
Antihypertensive Applications
- Some 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, which are structurally similar to this compound, were prepared and tested for antihypertensive effects in rats, showing potential for peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Pharmaceutical and Biological Activities
- The synthesis of nitrogen-containing spiro-heterocycles, which include diazaspiro[5.5]undecane derivatives, is significant for creating molecules with a broad range of pharmaceutical and biological activities (Islam et al., 2017).
Potential in Drug Discovery
- The 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane scaffolds, which might be related to this compound, were synthesized with a focus on drug discovery applications. They contain two amino groups and are designed for conversion to a lead generation library (Jenkins et al., 2009).
GABA A Receptor Antagonists
- Compounds based on 3,9-diazaspiro[5.5]undecane, structurally related to this compound, have been studied as γ-aminobutyric acid type A receptor antagonists. These compounds show potential for peripheral application in immunomodulation (Bavo et al., 2021).
Chronic Kidney Disease Treatment
- A study identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas as potent soluble epoxide hydrolase inhibitors, effective in treating chronic kidney diseases. This demonstrates the therapeutic potential of structures akin to this compound (Kato et al., 2014).
Properties
IUPAC Name |
2-benzyl-2,8-diazaspiro[5.5]undecane;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2.2ClH/c1-2-6-15(7-3-1)12-18-11-5-9-16(14-18)8-4-10-17-13-16;;/h1-3,6-7,17H,4-5,8-14H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMMKYAIZKMXND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2)CC3=CC=CC=C3)CNC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-cyanophenyl)-2-[(4-iodophenyl)sulfonylamino]propanoic Acid](/img/structure/B3033833.png)


![4-[(4-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid](/img/structure/B3033839.png)
![(6R,8S)-7,7-Dichloro-11,11-dimethyl-5-oxa-3lambda6-thia-4-azatetracyclo[6.2.1.01,6.04,6]undecane 3,3-dioxide](/img/structure/B3033840.png)









